molecular formula C8H7FN2O B1471809 {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 1520373-01-6

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B1471809
CAS No.: 1520373-01-6
M. Wt: 166.15 g/mol
InChI Key: PSGZRBNCNYSCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (CAS 1520373-01-6) is a valuable fluorinated heterocyclic building block in organic synthesis and medicinal chemistry. This compound serves as a crucial synthetic intermediate for constructing more complex molecules. Recent research has demonstrated its application in developing novel urease inhibitors; derivatives synthesized from this scaffold have shown significant inhibitory activity, with some compounds exhibiting potency superior to the standard drug thiourea . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, frequently investigated for its diverse biological activities. The presence of both the reactive methanol group and the fluorine atom on the structure provides handles for further chemical modification, making it a versatile precursor for generating libraries of compounds for biological screening . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGZRBNCNYSCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound is part of a broader class of imidazopyridine derivatives, which have shown promise in various therapeutic applications including antibacterial and antitumor properties.

The chemical structure of this compound features a fluorine atom at the 6-position of the imidazopyridine ring, which is believed to enhance its biological activity. The presence of hydroxymethyl groups can also influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazopyridines, including this compound, exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Research indicates that compounds similar to this compound show potent antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella oxytoca. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 7.8 μg/mL against S. aureus .
    CompoundBacteriaMIC (μg/mL)
    {6-Fluoro...}S. aureus7.8
    {6-Fluoro...}E. coli31.25
    Other DerivativesVarious strains<10
  • Mechanism of Action : The antimicrobial mechanism is thought to involve the inhibition of peptide deformylase, an enzyme critical for bacterial protein synthesis .

Antiviral Activity

In addition to antibacterial properties, certain imidazopyridine derivatives have shown antiviral activity. For example, some compounds derived from this class have been tested against HIV and exhibited promising results with IC50 values around 0.18 μM . The selectivity index for these compounds indicates a favorable therapeutic window.

Study on Antibacterial Properties

In a comparative study by Thakur et al., various synthesized imidazopyridine derivatives were evaluated for their antibacterial efficacy. Among them, this compound was highlighted for its strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of fluorine substitution in enhancing antibacterial potency .

Antiviral Screening

Another study focused on the antiviral capabilities of imidazopyridine derivatives against HIV. The findings suggested that structural modifications could lead to enhanced binding affinity to viral proteins, thereby improving their efficacy as antiviral agents .

Scientific Research Applications

Medicinal Chemistry

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol has been studied for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

  • Targeted Therapy : The compound shows promise in inhibiting specific kinases involved in cancer progression, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GIST) .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties.

  • Case Study : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes .

Anticancer Properties

The anticancer potential of this compound is another area of active research.

  • Mechanism of Action : The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .

Study on Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as a new antibacterial agent .

Study on Anticancer Effects

Another study focused on the anticancer properties of this compound highlighted its efficacy against various cancer cell lines. The results showed that treatment with this compound led to a reduction in cell viability and increased apoptosis rates compared to untreated controls .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine: Fluorine at position 6 (as in the target compound) improves metabolic stability compared to chlorine, which may increase lipophilicity but reduce selectivity . For example, (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (MW: 256.69) has been cataloged for antimicrobial studies but lacks explicit data .
  • Hydroxymethyl vs.

Pharmacological Profiles

  • Urease Inhibition : The target compound’s oxazole derivatives demonstrated IC₅₀ values < 10 µM against Canavalia ensiformis urease, outperforming thiourea (standard inhibitor, IC₅₀ = 21 µM) .
  • Safety Pharmacology : Analogs like cpd 4 and cpd 32 underwent early safety assessments, with cpd 32 showing enhanced solubility and reduced hepatotoxicity in rodent models .

Preparation Methods

Stepwise Procedure:

Step Reaction Details Conditions Yield & Notes
1 React 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal 40–100 °C, 2–8 h Forms N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine intermediate; no purification required
2 Alkylation with ethyl bromoacetate in presence of alkali (NaHCO3, Na2CO3, or NaOH) 100–160 °C, 2–8 h in DMF solvent Produces 6-fluoroimidazo[1,2-a]pyridine-3-ethyl ester
3 Hydrolysis of ester to acid with alkali (NaOH, KOH, or LiOH) in methanol/water 10–90 °C, 1–5 h Yields 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
4 Reduction of acid to methanol (not explicitly detailed in patent but standard in practice) Typically via LiAlH4 or borane reagents Converts acid to this compound

Representative Experimental Data:

Parameter Embodiment 1 Embodiment 2 Embodiment 4
Starting material (2-amino-5-fluoropyridine) 22.4 g (200 mmol) 22.4 g (200 mmol) 22.4 g (200 mmol)
Intermediate isolation N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine Same Same
Alkylation base NaHCO3 (25.2 g) KOH (8.4 g) Na2CO3 (15.9 g)
Alkylation yield (ethyl ester) 68.7% 85.1% 50.8%
Hydrolysis base NaOH (6.0 g) KOH (8.4 g) LiOH (3.6 g)
Hydrolysis yield (acid) 81.6% 85.1% 89.0%
Purification Recrystallization from hexane:ethyl acetate (6:1) Same Same
Melting points Ester: 51.5–53.5 °C; Acid: 250.2–251.6 °C Acid: 250.2–251.6 °C Acid: 250.2–251.6 °C

This method avoids heavy metals and corrosive gases, uses mild conditions, and employs readily available raw materials, making it suitable for industrial scale-up.

One-Pot Microwave-Assisted Synthesis and Hydrolysis

An alternative efficient synthesis involves a one-pot approach using microwave irradiation and K-10 clay catalyst:

  • React 2-amino-6-fluoropyridine with substituted aldehydes and isocyanides in 1,4-dioxane under microwave irradiation (150 W, 100 °C, 30 min).
  • Filter and purify the crude imidazo[1,2-a]pyridine intermediates.
  • Perform KOH-catalyzed hydrolysis in methanol at room temperature for 4 hours to convert acetylated intermediates to the corresponding alcohols, including this compound.

This method offers:

  • Rapid reaction times.
  • Mild conditions.
  • Good yields.
  • Avoidance of multiple purification steps.

The hydrolysis step is crucial for converting acetate groups to the methanol functionality.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Yield Range Notes
Patent CN103864786A 2-amino-5-fluoropyridine, N,N-dimethylformamide dimethylacetal, ethyl bromoacetate Alkali bases (NaHCO3, NaOH, KOH, LiOH) 40–160 °C, 2–10 h; hydrolysis 10–90 °C, 1–5 h Mild, scalable, no heavy metals 50–89% (ester and acid steps) Requires reduction step to methanol
One-pot microwave synthesis 2-amino-6-fluoropyridine, aldehydes, isocyanides K-10 clay, KOH Microwave 100 °C, 30 min; hydrolysis RT, 4 h Rapid, one-pot, mild Moderate to good Hydrolysis converts acetates to alcohols
DBU-catalyzed cyclization 2-aminopyridines, phenacyl bromides DBU, aqueous ethanol Room temperature, short time Green solvent, mild, high atom economy 65–94% General method for imidazo[1,2-a]pyridines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol?

  • Methodology : The compound is typically synthesized via a two-step approach:

Intermediate Formation : Starting from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, condensation reactions with amines or alcohols are performed under reflux conditions. For example, Schiff base formation with aryl amines in methanol using glacial acetic acid as a catalyst (16-hour reflux) .

Reduction : The aldehyde group is reduced to a hydroxymethyl group using agents like NaBH₄ or LiAlH₄. Evidence from related fluorinated pyridine derivatives suggests LiAlH₄ in anhydrous THF at 0–25°C achieves high yields .

  • Key Data :

StepReagents/ConditionsYield (%)Reference
1Methanol, AcOH, reflux60–75
2LiAlH₄, THF, 0°C85–90

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks:
  • δ 7.58–9.62 ppm (aromatic protons)
  • δ 4.80–5.20 ppm (hydroxymethyl group) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 196.22 (C₉H₈F N₂O) .
    • Crystallography : While no direct data exists for this compound, related imidazo[1,2-a]pyridine derivatives exhibit planar aromatic systems with bond lengths of 1.34–1.39 Å for C–N bonds .

Q. What are the physicochemical properties critical for handling this compound?

  • Stability : The compound is hygroscopic and sensitive to light. Storage at 2–8°C under inert gas (e.g., argon) is recommended .
  • Solubility :

SolventSolubility (mg/mL)Reference
Methanol>50
DMSO20–30
Water<1

Advanced Research Questions

Q. How does fluorination at the 6-position influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Mechanistic Insight : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, fluorinated imidazo[1,2-a]pyridines exhibit 3–5x higher urease inhibition (IC₅₀ = 12.5 µM) than non-fluorinated analogs (IC₅₀ = 38.7 µM) due to stronger hydrogen bonding with active-site histidine residues .
  • SAR Studies : Substitution at the 3-hydroxymethyl group further modulates activity. Aryl oxazole derivatives show improved potency (e.g., IC₅₀ = 8.2 µM) .

Q. What computational approaches are used to predict the compound’s interactions with biological targets?

  • In Silico Workflow :

Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in urease (PDB: 4H9M). Fluorine forms a 2.8 Å hydrogen bond with His492 .

MD Simulations : GROMACS assesses stability over 100 ns; RMSD < 2.0 Å indicates stable binding .

  • ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = −0.5) and CYP3A4 inhibition risk .

Q. How can contradictory data on reaction yields be resolved in the synthesis of derivatives?

  • Case Study : Discrepancies in oxazole derivative yields (45–78%) arise from solvent polarity and catalyst loading.

SolventCatalyst (mol%)Yield (%)Reference
CH₃CN545
DMF1078
  • Resolution : Optimize via DoE (Design of Experiments) to identify critical factors (e.g., temperature >80°C and DMF as solvent maximize yield) .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Toxicology Data : Related fluorinated imidazo[1,2-a]pyridines show LD₅₀ > 500 mg/kg (oral, mice).
  • Mitigation :

  • Prodrug Design : Esterification of the hydroxymethyl group improves bioavailability and reduces hepatotoxicity .
  • Formulation : Nanoemulsions (e.g., PEGylated liposomes) enhance targeted delivery and lower systemic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.